b-Cyclodextrin dihydrogen phosphate, sodium salt
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Overview
Description
Beta-Cyclodextrin Phosphate Sodium Salt: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is modified with phosphate groups, which enhance its solubility and functionality in various applications. The sodium salt form further increases its solubility in water, making it suitable for a wide range of scientific and industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorylation: Beta-cyclodextrin is reacted with phosphorylating agents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based or ether-based solvent.
Selective Phosphorylation: For more selective phosphorylation, fully protected derivatives of beta-cyclodextrin are used.
Industrial Production Methods
Batch Process: Involves the controlled addition of phosphorylating agents to beta-cyclodextrin in a reactor, followed by purification steps to isolate the desired product.
Continuous Process: Utilizes a continuous flow reactor where beta-cyclodextrin and phosphorylating agents are continuously fed, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-cyclodextrin phosphate sodium salt can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The phosphate groups can participate in substitution reactions, where other functional groups replace the phosphate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, mild acidic conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products
Oxidation: Formation of oxidized cyclodextrin derivatives.
Reduction: Reduced cyclodextrin derivatives.
Substitution: Cyclodextrin derivatives with new functional groups replacing the phosphate.
Scientific Research Applications
Chemistry
Biology
Drug Delivery: Enhances the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes.
Gene Delivery: Used in gene delivery systems to improve the stability and delivery efficiency of genetic material.
Medicine
Pharmaceutical Formulations: Incorporated into pharmaceutical formulations to improve drug solubility, stability, and controlled release.
Industry
Food Industry: Used as a food additive to improve the solubility and stability of flavors and nutrients.
Environmental Applications: Employed in environmental remediation to remove pollutants from water and soil.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin with hydroxypropyl groups, used to enhance solubility and stability of drugs.
Sulfobutyl ether-beta-cyclodextrin: Contains sulfobutyl ether groups, known for its ability to improve the solubility and dissolution rate of drugs.
Methyl-beta-cyclodextrin: Modified with methyl groups, used to disrupt lipid rafts in biological membranes.
Uniqueness
Properties
Molecular Formula |
C42H63Na14O56P7 |
---|---|
Molecular Weight |
2002.6 g/mol |
IUPAC Name |
tetradecasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate |
InChI |
InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14 |
InChI Key |
NDMFLIXECRFTEY-UHFFFAOYSA-A |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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